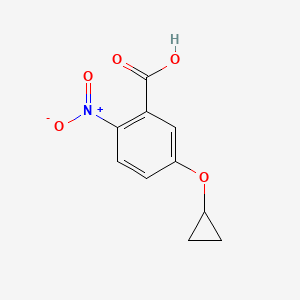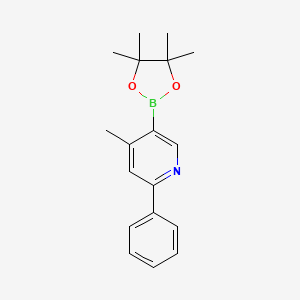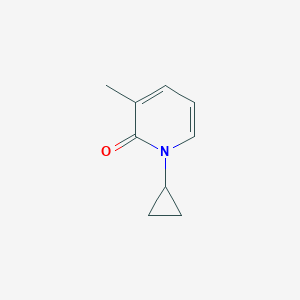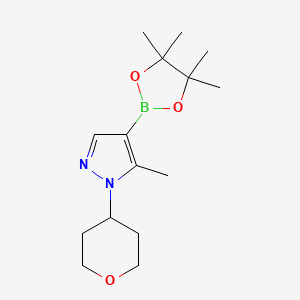
3-Hydroxy-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile is a heterocyclic compound with a unique structure that includes a nitrogen-containing isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction yields the corresponding 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline ring can interact with active sites of enzymes, potentially inhibiting their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1,4,5,6,7,8-hexahydroquinoline: This compound has a similar hexahydroquinoline structure but lacks the propyl and carbonitrile groups.
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate: Another related compound with a similar core structure but different substituents
Uniqueness
2,3,5,6,7,8-Hexahydro-3-oxo-1-propyl-4-isoquinolinecarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl and carbonitrile groups make it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-oxo-1-propyl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-2-5-12-10-7-4-3-6-9(10)11(8-14)13(16)15-12/h2-7H2,1H3,(H,15,16) |
InChI Key |
BTCVFONGAMKUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCCC2=C(C(=O)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

